molecular formula C12H18O B6315210 (R)-1-Phenyl-1-hexanol, ee 89% CAS No. 65488-03-1

(R)-1-Phenyl-1-hexanol, ee 89%

Cat. No.: B6315210
CAS No.: 65488-03-1
M. Wt: 178.27 g/mol
InChI Key: SVCRDVHXRDRHCP-GFCCVEGCSA-N
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Description

(R)-1-Phenyl-1-hexanol (CAS: 4471-05-0) is a chiral secondary alcohol with the molecular formula C₁₂H₁₈O and a molecular weight of 178.28 g/mol. It is characterized by a phenyl group attached to the chiral center of a six-carbon aliphatic chain terminating in a hydroxyl group. Key properties include:

  • Optical Rotation: [α]D²³ = +37.5 (c 0.82, CHCl₃) .
  • Boiling Point: 172°C at 50 mmHg .
  • Purity: Typically >98% (GC) in commercial samples .
  • Enantiomeric Excess (ee): Synthesized with up to 94% ee via iridium/ruthenium-catalyzed borrowing hydrogen catalysis .

The compound is significant in asymmetric synthesis and enzymology. For example, the (R)-enantiomer is preferentially sulfated by rat hydroxysteroid sulfotransferase STa, showing 3-fold higher catalytic efficiency than the (S)-enantiomer .

Properties

IUPAC Name

(1R)-1-phenylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCRDVHXRDRHCP-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation to 1-Phenylhexanone

(R)-1-Phenyl-1-hexanol undergoes oxidation to form 1-phenylhexanone, a reaction critical for downstream functionalization. Ruthenium-based catalysts enable this transformation via dehydrogenation:

Reaction Conditions and Performance

CatalystTemperature (°C)SolventConversion (%)Selectivity (%)ee RetentionSource
Ru complex (5a )25Toluene10098Full
Fe complex (47 )80iPrOH9592Partial
  • Mechanism : The Ru catalyst abstracts β-hydrogens, forming a ketone intermediate while regenerating the active species via hydrogen transfer .

  • Enantiopurity : Racemization is suppressed under mild conditions, preserving the 89% ee .

Esterification with Chloroformates

The alcohol reacts with chloroformates (e.g., hexyl chloroformate) to form carbonate esters, a process accelerated by thermal activation:

Reaction Parameters

ChloroformateEquiv.Temperature (°C)Time (h)Yield (%)Source
Hexyl chloroformate1.5901556
  • Key Step : The electrophilic carbonyl carbon in chloroformate reacts with the hydroxyl group of (R)-1-phenyl-1-hexanol, followed by HCl elimination .

  • Limitation : Lower yields arise from competing side reactions (e.g., symmetric carbonate formation).

Borrowing Hydrogen Reactions

(R)-1-Phenyl-1-hexanol participates in alkylation reactions via borrowing hydrogen (BH) catalysis, enabling C–N bond formation:

Dynamic Kinetic Resolution (DKR)

Racemization catalysts enable dynamic resolution during esterification, enhancing enantiopurity:

DKR with Ruthenium Catalysts

SubstrateCatalystProductee (%)Yield (%)Source
(R)-1-Phenyl-1-hexanolRu (5a )(R)-Hexyl carbonate89→9285
  • Process : The Ru catalyst racemizes the alcohol while an enzyme (e.g., lipase) selectively acylates the (R)-enantiomer, amplifying ee .

  • Applications : Used to synthesize enantiopure carbonates for pharmaceuticals .

Acetal Formation via Ketone Intermediates

After oxidation to 1-phenylhexanone, the ketone reacts with aliphatic alcohols to form α-ketoacetals:

Acetalization Conditions

AlcoholCatalystTemperature (°C)Yield (%)Source
EthanolPTSA/SeO₂6085
  • Mechanism : Selenium dioxide oxidizes the alcohol to the ketone, followed by acid-catalyzed acetalization with ethanol .

Asymmetric Henry Reaction

While not directly studied for (R)-1-phenyl-1-hexanol, analogous secondary alcohols participate in Cu(II)-catalyzed Henry reactions:

Representative Data

AldehydeCatalystee (%)Yield (%)Source
Aliphatic aldehydesCu(II)-ligand6797
  • Implications : The alcohol’s chiral center could influence stereoselectivity in nitroaldol reactions .

Comparison with Similar Compounds

Enantiomeric Pair: (S)-1-Phenyl-1-hexanol

  • Key Differences :
    • The (S)-enantiomer (CAS: same as R-form) shares identical physical properties (e.g., boiling point, molecular weight) but exhibits opposite optical rotation.
    • Reported 89% ee for the (S)-enantiomer contrasts with the higher 94% ee achieved for the (R)-form in optimized catalytic syntheses .
    • Biological Relevance: The (S)-enantiomer is a less favorable substrate for STa, underscoring the enzyme’s stereoselectivity .

Structural Isomers

2-Ethyl-1-hexanol (CAS: 104-76-7)
  • Structure : Branched chain with ethyl substituent.
  • Properties: Lower molecular weight (130.23 g/mol) and boiling point (77°C) . Higher water solubility (1 g/L at 20°C) compared to the hydrophobic (R)-1-phenyl-1-hexanol .
  • Applications : Primarily used in plasticizers and surfactants, contrasting with the chiral applications of the target compound .
6-Phenyl-1-hexanol (CAS: 2430-16-2)
  • Structure : Phenyl group at the terminal carbon.
  • Properties : Similar molecular weight (178.28 g/mol ) but distinct physicochemical behavior due to altered polarity .

Chain-Length Variants

1-Phenyl-1-pentanol and 1-Phenyl-1-heptanol
  • Trends: Increasing alkyl chain length correlates with enhanced stereoselectivity in STa-catalyzed sulfation . 1-Phenyl-1-heptanol (CAS: 614-54-0) shows higher catalytic efficiency differences between enantiomers (R vs. S) than the hexanol derivative .
  • Trade-offs : Longer chains may reduce solubility, impacting pharmaceutical formulation.
1-Phenylcyclohexanol (CAS: 1589-60-2)
  • Structure : Cyclohexyl ring replaces the hexyl chain.
  • Biological Specificity : The (R)-enantiomer is a substrate for STa, while the (S)-enantiomer acts as a competitive inhibitor , demonstrating absolute stereospecificity .

Data Tables

Table 1: Structural and Physical Comparison
Compound Molecular Formula MW (g/mol) ee (%) Boiling Point (°C) Key Applications
(R)-1-Phenyl-1-hexanol C₁₂H₁₈O 178.28 89–94 172 Chiral synthesis, enzyme studies
(S)-1-Phenyl-1-hexanol C₁₂H₁₈O 178.28 89 172 Comparative enzymology
2-Ethyl-1-hexanol C₈H₁₈O 130.23 77 Plasticizers, surfactants
1-Phenylcyclohexanol C₁₂H₁₆O 176.26 N/A Enzyme specificity studies
Table 2: Enzymatic Catalytic Efficiency (STa Sulfotransferase)
Compound Catalytic Efficiency (R vs. S) Notes
(R)-1-Phenyl-1-hexanol 3-fold higher than (S)-enantiomer Preferred substrate
1-Phenylcyclohexanol (R)-enantiomer: substrate; (S): inhibitor Absolute stereospecificity

Q & A

Q. How can reaction scalability impact enantiomeric excess, and what scale-up considerations are critical?

  • Answer : Larger batches may suffer from heat/mass transfer inefficiencies, reducing ee. Use flow reactors for consistent mixing and temperature control. Monitor catalyst turnover number (TON) to avoid deactivation. Pilot studies should replicate small-scale ee (89%) within ±3% .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., ee values under varying conditions) rather than raw datasets. Use ANOVA results to highlight statistical significance .
  • Figures : Plot ee vs. catalyst loading or temperature to illustrate optimization trends. Annotate GC chromatograms with enantiomer peaks .

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